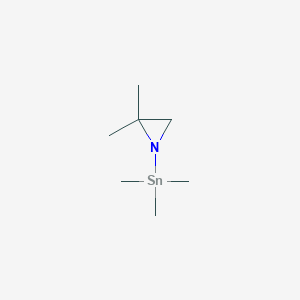
Trimethylsilyl 3-(triethylsilyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-(triethylsilyl)propanoate is an organosilicon compound characterized by the presence of both trimethylsilyl and triethylsilyl groups. These groups are bonded to a propanoate backbone, making the compound unique in its structure and properties. Organosilicon compounds like this one are known for their chemical inertness and large molecular volume, which make them useful in various applications, including as intermediates in organic synthesis and as reference standards in nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(triethylsilyl)propanoate typically involves the reaction of a propanoate derivative with trimethylsilyl and triethylsilyl reagents. One common method is the esterification of 3-(trimethylsilyl)propanoic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise addition of reagents and control of reaction conditions is common. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3-(triethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl groups.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and silanes.
Substitution: Various substituted propanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including silicones and polymers.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 3-(triethylsilyl)propanoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and triethylsilyl groups can act as protecting groups for reactive functional groups, preventing unwanted side reactions during chemical synthesis. Additionally, these silyl groups can enhance the volatility and solubility of the compound, making it more amenable to analysis by techniques such as gas chromatography and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group but lacks the triethylsilyl group.
Triethylsilylpropanoic acid: Contains a triethylsilyl group but lacks the trimethylsilyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the propanoate backbone.
Uniqueness
Trimethylsilyl 3-(triethylsilyl)propanoate is unique due to the presence of both trimethylsilyl and triethylsilyl groups, which confer distinct chemical properties. This dual silyl substitution enhances its utility in various applications, particularly in organic synthesis and analytical chemistry, where the combination of stability, volatility, and reactivity is advantageous .
Eigenschaften
CAS-Nummer |
58566-94-2 |
|---|---|
Molekularformel |
C12H28O2Si2 |
Molekulargewicht |
260.52 g/mol |
IUPAC-Name |
trimethylsilyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C12H28O2Si2/c1-7-16(8-2,9-3)11-10-12(13)14-15(4,5)6/h7-11H2,1-6H3 |
InChI-Schlüssel |
MXJDWVVROVRWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)

![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)
![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
